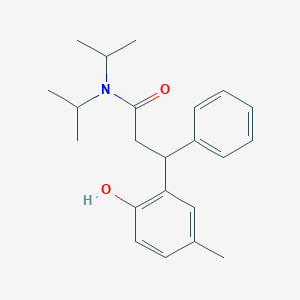







|
REACTION_CXSMILES
|
[CH:1]([N:4]([CH:23]([CH3:25])[CH3:24])[C:5](=[O:22])[CH2:6][CH:7]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)OC1C=CC(C)=CC=1)([CH3:3])[CH3:2].[OH-:26].[Na+]>C1(C)C=CC=CC=1>[OH:26][C:19]1[CH:20]=[CH:21][C:16]([CH3:7])=[CH:17][C:18]=1[CH:7]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH2:6][C:5]([N:4]([CH:1]([CH3:2])[CH3:3])[CH:23]([CH3:24])[CH3:25])=[O:22] |f:1.2|
|


|
Name
|
N,N-diisopropyl-3-phenyl-3-p-tolyloxy-propionamide
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(CC(OC1=CC=C(C=C1)C)C1=CC=CC=C1)=O)C(C)C
|
|
Name
|
polyphosphoric acid
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
ice water
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After four hours under stirring at room temperature the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A three-necked round-bottom flask equipped with condenser, mechanical stirrer
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
STIRRING
|
|
Details
|
under stirring for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with toluene (2×30 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil is purified by flash chromatography (hexane/ethyl acetate 7:3)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1)C)C(CC(=O)N(C(C)C)C(C)C)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.59 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |